IONONE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

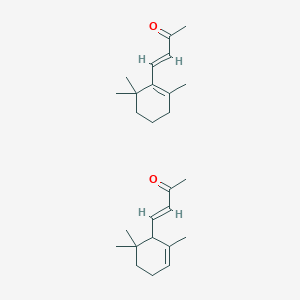

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQUZWOWPZQUQF-ONYUMSKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Alpha-Ionone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone (B122830) is a naturally occurring organic compound belonging to the group of rose ketones, which also includes damascones and damascenones. It is a C13 norisoprenoid derived from the enzymatic cleavage of carotenoids.[1] Valued for its characteristic violet-like aroma, alpha-ionone is a key component in the fragrance and flavor industries and also serves as a versatile intermediate in the synthesis of other valuable compounds, including retinoids. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and spectroscopic characterization of alpha-ionone, tailored for a scientific audience.

Chemical Structure and Isomerism

Alpha-ionone is a monocyclic monoterpene ketone.[2] Its structure consists of a trimethylcyclohexenyl ring attached to a butenone side chain. The precise arrangement of the double bond within the cyclohexene (B86901) ring distinguishes it from its isomers, beta- and gamma-ionone.

Key Structural Features:

-

IUPAC Name: (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[2]

-

Molecular Formula: C₁₃H₂₀O[2]

-

Molecular Weight: 192.30 g/mol [2]

-

CAS Number: 127-41-3[2]

The ionones exist as three main isomers, differing in the position of the double bond in the cyclohexene ring.

Physicochemical Properties

A summary of the key physicochemical properties of alpha-ionone is presented in the table below, providing a valuable reference for experimental design and formulation development.

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [2] |

| Odor | Warm, woody, floral (violet) | [2] |

| Boiling Point | 259-263 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| Density | 0.93 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.498 | [2] |

| Solubility | Soluble in ethanol, fixed oils, and propylene (B89431) glycol. Slightly soluble in ether and mineral oil. Insoluble in water. | [2] |

| Vapor Pressure | 0.014 mmHg at 25 °C | [2] |

| Flash Point | >100 °C (Closed Cup) | [3] |

Experimental Protocols

Synthesis of Alpha-Ionone

The industrial synthesis of alpha-ionone is a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudothis compound (B86502), followed by an acid-catalyzed cyclization. The choice of acid catalyst is crucial in determining the isomeric ratio of the final product, with phosphoric acid favoring the formation of alpha-ionone.[4][5]

Step 1: Synthesis of Pseudothis compound [4]

-

Reaction Setup: In a flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

-

Addition of Citral: While stirring at room temperature, slowly add 500 g of citral to the mixture.

-

Reaction Conditions: Heat the mixture using a water bath and maintain stirring for 1.5 hours at 40 °C.

-

Work-up: After the reaction is complete, separate the aqueous layer. Neutralize the organic layer with a 1% hydrochloric acid solution, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the remaining acetone and purify the product by rectification to obtain pseudothis compound.

Step 2: Cyclization to Alpha-Ionone [5]

-

Reaction Setup: Cool 62.5 parts of syrupy phosphoric acid to a temperature between 2-5 °C.

-

Addition of Pseudothis compound: Gradually add 12.5 parts of pseudothis compound to the cooled acid while maintaining constant agitation.

-

Reaction Conditions: Continue agitating the mixture for 2-3 hours. The mixture will become thick and reddish-brown.

-

Quenching: Dilute the reaction mixture with a sufficient quantity of ice and water to form an approximately 50% acid solution.

-

Isolation: Distill the mixture with steam to obtain a yellowish oil containing primarily alpha-ionone.

-

Purification: The crude product can be further purified by treatment with a sodium sulfite (B76179) solution in the presence of ammonium (B1175870) chloride, followed by the addition of sodium chloride to precipitate the sodium salt of the hydrosulfonic acid of alpha-ionone. This salt is then decomposed to yield pure, colorless alpha-ionone.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Sample Preparation: Dissolve the alpha-ionone sample in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy:

-

Instrument: JEOL Spectrometer

-

Frequency: 90 MHz

-

Solvent: CDCl₃

-

General Parameters: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for moderately concentrated samples is typically employed for enones.[6]

-

-

¹³C NMR Spectroscopy:

-

Instrument: Varian Spectrometer

-

Frequency: 25.16 MHz

-

Solvent: CDCl₃

-

General Parameters: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 to several thousand scans depending on sample concentration is generally used for enones.[6]

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry.[7]

-

Principle: In EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[8][9]

-

Instrumentation: An EI source typically consists of a filament to produce electrons, an ion chamber where ionization occurs, and a series of lenses to focus the resulting ions into the mass analyzer.[8]

-

Sample Introduction: For a volatile compound like alpha-ionone, the sample is typically introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe.[3]

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to elucidate the structure of the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MASONACO - Electron Ionization [masonaco.org]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. US702126A - Process of making alpha-ionone. - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. repository.aaup.edu [repository.aaup.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Biosynthesis of β-Ionone in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

β-ionone, a C13 apocarotenoid, is a volatile organic compound of significant interest due to its characteristic floral and woody aroma, which contributes to the sensory profile of numerous fruits, flowers, and vegetables. Beyond its role in plant fragrance and flavor, β-ionone and other apocarotenoids are involved in a variety of physiological processes, including plant defense and signaling. The biosynthesis of β-ionone is a tightly regulated enzymatic process, primarily involving the oxidative cleavage of carotenoids. This technical guide provides an in-depth overview of the β-ionone biosynthesis pathway in plants, detailing the key enzymes, precursor molecules, regulatory signaling cascades, and experimental methodologies for its study.

The Core Biosynthetic Pathway

The formation of β-ionone in plants originates from the cleavage of β-carotene, a C40 carotenoid pigment. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, members of the CCD1 and CCD4 subfamilies have been identified as the primary catalysts for this conversion.[1][2][3] These enzymes cleave the 9,10 and 9',10' double bonds of the β-carotene molecule to yield one molecule of β-ionone and a C27 apocarotenal.[1][2] While CCD1 enzymes are typically located in the cytoplasm, their carotenoid substrates are synthesized and stored in plastids, suggesting a mechanism for substrate transport or the cleavage of exported apocarotenoid precursors.[4][5]

Quantitative Data on Enzyme Kinetics and Product Concentration

The efficiency of β-ionone production is dependent on the kinetic properties of the CCD enzymes and the concentration of the precursor, β-carotene. The following tables summarize available quantitative data from various studies.

Table 1: Enzyme Kinetic Parameters of Carotenoid Cleavage Dioxygenases

| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| MnCCD1 | Morus notabilis | β-apo-8'-carotenal | 0.83 | 72.5 | [6] |

| OeCCD1 | Olea europaea | β-apo-8'-carotenal | 0.82 | 2.30 | [7] |

| InCCD1 | Ipomoea nil | β-apo-8'-carotenal | 0.69 | 1.22 | [7] |

Note: 1 U is defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute.

Table 2: Concentration of β-Ionone in Various Plant Tissues

| Plant Species | Tissue | Concentration | Reference |

| Iris pallida | Rhizome | 20.0 mg/g | [8] |

| Wine (various) | - | [9] | |

| Tomato | Fruit | Present | [10] |

| Melon | Fruit | Present | [10] |

| Raspberry | Fruit | Present | [10] |

| Osmanthus fragrans | Flower | Major component | [3] |

Regulatory Signaling Pathways

The biosynthesis of β-ionone is intricately regulated by a network of signaling pathways, often in response to developmental cues and environmental stresses. Key phytohormones such as abscisic acid (ABA) and jasmonic acid (JA) play crucial roles in modulating the expression of CCD genes.

Abscisic Acid (ABA) Signaling

ABA is a key regulator of plant responses to abiotic stress, such as drought and salinity. Under stress conditions, ABA levels rise, leading to the activation of a signaling cascade that can influence the expression of CCD genes. The core ABA signaling module consists of the PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1][11][12] In the presence of ABA, the PYR/PYL/RCAR receptors bind to and inhibit PP2Cs, which in turn relieves the repression of SnRK2s. Activated SnRK2s then phosphorylate downstream transcription factors, such as ABFs (ABA-responsive element binding factors), which can bind to the promoter regions of target genes, including CCDs, to regulate their transcription.[1][11]

Jasmonic Acid (JA) Signaling

JA is a lipid-derived hormone primarily involved in plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway is initiated by the accumulation of JA-isoleucine (JA-Ile), which promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins.[3][13][14] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including certain CCD genes.[13][14][15]

Retrograde Signaling

Since carotenoids are synthesized in plastids, communication between the plastid and the nucleus, known as retrograde signaling, is essential for regulating the expression of nuclear-encoded genes involved in carotenoid and apocarotenoid metabolism.[2][16][17][18][19] Various signals originating from the plastid, such as the levels of carotenoid biosynthetic intermediates and the redox state of the organelle, can influence the expression of nuclear genes, including CCDs. This signaling pathway ensures that the production of apocarotenoids is coordinated with the metabolic status of the plastid.

Experimental Protocols

Heterologous Expression and Purification of CCD Enzymes

This protocol is essential for obtaining purified CCD enzymes for in vitro characterization.

Workflow:

Methodology:

-

Cloning: The full-length coding sequence of the target CCD gene is amplified by PCR and cloned into a suitable expression vector, often with a tag (e.g., GST or His) to facilitate purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), at a specific temperature and for a defined period to optimize soluble protein yield.[6]

-

Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography corresponding to the tag used.

-

Verification: The purity and concentration of the purified protein are determined using SDS-PAGE and a protein quantification method like the Bradford assay.

In Vitro Carotenoid Cleavage Dioxygenase Assay

This assay is used to determine the activity and substrate specificity of a purified CCD enzyme.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0), the purified CCD enzyme, and the carotenoid substrate.[20] Due to the lipophilic nature of carotenoids, a detergent (e.g., Triton X-100) is often included to solubilize the substrate.[21]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period in the dark to prevent photo-oxidation of the carotenoids.[20][22]

-

Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., acetone (B3395972) or ethanol). The apocarotenoid products are then extracted with a non-polar solvent like hexane (B92381) or ethyl acetate.

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[23][24]

Quantification of β-Ionone in Plant Tissues by GC-MS

This protocol allows for the precise measurement of β-ionone levels in plant samples.

Methodology:

-

Sample Preparation: Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: Volatiles, including β-ionone, are extracted from the powdered tissue. Headspace solid-phase microextraction (HS-SPME) is a common and sensitive method for this purpose.[3][9] An internal standard is typically added for accurate quantification.

-

GC-MS Analysis: The extracted volatiles are analyzed by GC-MS. The gas chromatograph separates the different compounds in the sample, and the mass spectrometer provides mass spectra for their identification and quantification.[9][25][26]

-

Quantification: The concentration of β-ionone is determined by comparing its peak area to that of the internal standard and a calibration curve generated with known concentrations of a β-ionone standard.[25][26]

Conclusion

The biosynthesis of β-ionone in plants is a fascinating and complex process with implications for plant biology, agriculture, and various industries. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, the enzymes involved, and the intricate signaling networks that regulate this process. The detailed experimental protocols offer a foundation for researchers to further investigate this pathway, potentially leading to the development of novel strategies for enhancing the flavor and fragrance of crops or for the biotechnological production of this valuable apocarotenoid. Future research will likely focus on elucidating the precise molecular mechanisms of CCD regulation and the interplay between different signaling pathways in controlling β-ionone biosynthesis.

References

- 1. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAROTENOID CLEAVAGE DIOXYGENASE4 Is a Negative Regulator of β-Carotene Content in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Core Components of Abscisic Acid Signaling and Their Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abscisic Acid: Emergence of a Core Signaling Network | Annual Reviews [annualreviews.org]

- 13. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonic Acid Signaling | Encyclopedia MDPI [encyclopedia.pub]

- 16. Retrograde signaling pathway from plastid to nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Retrograde and anterograde signaling in the crosstalk between chloroplast and nucleus [frontiersin.org]

- 20. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchwith.montclair.edu [researchwith.montclair.edu]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Gamma-Ionone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-ionone (B106490) (γ-ionone) is a naturally occurring apocarotenoid, a class of C13-norisoprenoid compounds derived from the enzymatic cleavage of carotenoids.[1] While less common than its α- and β-isomers, γ-ionone contributes to the characteristic aroma of certain flowers and essential oils.[2] This technical guide provides a comprehensive overview of the known natural sources of γ-ionone, details established methodologies for its isolation and purification, and presents a generalized biosynthetic pathway for ionones. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to source and utilize this rare fragrant compound.

Natural Occurrence of Gamma-Ionone

Gamma-ionone is considered a rare natural product.[2] Its presence has been reported in the essential oils of a limited number of plant species, often alongside its more abundant isomers, α- and β-ionone. The biosynthesis of ionones is a result of the degradation of carotenoids.[1] The primary enzyme family responsible for this conversion is the carotenoid cleavage dioxygenases (CCDs).[3]

While extensive quantitative data for gamma-ionone is scarce, its presence has been noted in the following species:

-

Osmanthus fragrans (Sweet Osmanthus): The essential oil of these flowers is a known source of ionones. While β-ionone is often the most cited, studies have also identified α-ionone and suggest the presence of other isomers.[3][4][5] The variation in ionone content can be significant between different cultivars.[5]

-

Boronia megastigma (Brown Boronia): The absolute of Boronia megastigma is a valuable perfumery ingredient and is one of the few natural sources containing significant amounts of ionones, primarily β-ionone and smaller quantities of α-ionone.[6][7] The presence of gamma-ionone in trace amounts is plausible given the shared biosynthetic origin.

The table below summarizes the reported concentrations of this compound isomers in these key natural sources. It is important to note the general lack of specific quantification for the gamma isomer.

| Plant Species | Cultivar/Variety | Plant Part | Major this compound Isomers Reported | Concentration of Major Ionones | Reference |

| Osmanthus fragrans | 'Liuye Jingui' | Flowers | trans-β-ionone, α-ionone | Not specified | [5] |

| Osmanthus fragrans | 'Gecheng Dangui' | Flowers | cis-linalool oxide, trans-linalool oxide, linalool | Lower in α- and β-ionone compared to other cultivars | [8] |

| Osmanthus fragrans | var. thunbergii | Flowers | Dihydro-β-ionol, β-ionone | Not specified | [9] |

| Boronia megastigma | Not specified | Flowers | β-ionone, α-ionone | High β-ionone content (up to 1787 mg/g fresh weight) | [1][6] |

Biosynthesis of Ionones

The formation of ionones in plants is a fascinating process involving the enzymatic cleavage of carotenoids. This pathway is a key contributor to the aroma of many flowers and fruits.

Isolation and Purification of Gamma-Ionone

The isolation of gamma-ionone from natural sources is a multi-step process that generally involves extraction followed by chromatographic separation to resolve the different this compound isomers.

Experimental Protocols

3.1.1. Extraction of Essential Oils

The initial step involves the extraction of the volatile fraction, which contains the ionones, from the plant material.

-

Steam Distillation: This is a common method for extracting essential oils from plant materials.[1]

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Protocol:

-

Fresh or dried plant material (e.g., flowers of Osmanthus fragrans) is placed in a distillation flask.

-

Steam is generated in a separate flask and introduced into the bottom of the plant material flask.

-

The steam ruptures the oil glands in the plant material, releasing the volatile essential oils.

-

The mixture of steam and essential oil vapor is passed through a condenser.

-

The condensate, consisting of the essential oil and water (hydrosol), is collected in a receiving vessel.

-

Due to their immiscibility, the essential oil can be separated from the water by decantation.

-

-

-

Solvent Extraction: This method is suitable for heat-sensitive compounds and can yield a more complete aromatic profile.

-

Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material.

-

Protocol:

-

The plant material is macerated in a suitable solvent (e.g., hexane, ethanol) for a defined period.

-

The mixture is filtered to remove the solid plant material.

-

The solvent is evaporated under reduced pressure to yield a concentrated extract known as a concrete (if a non-polar solvent is used) or a tincture (if ethanol (B145695) is used).

-

For absolutes, the concrete is further washed with ethanol to remove waxes and other non-volatile components, followed by cold filtration and ethanol evaporation.[10]

-

-

3.1.2. Chromatographic Separation of this compound Isomers

Due to the structural similarity of this compound isomers, their separation requires high-resolution chromatographic techniques.

-

Gas Chromatography (GC): This is a powerful analytical technique for separating volatile compounds. For preparative purposes, a larger scale GC system can be used.

-

Principle: The mixture of ionones is vaporized and carried by an inert gas through a column containing a stationary phase. The different isomers interact with the stationary phase to varying degrees, leading to their separation based on retention time.

-

Protocol (Analytical Scale Example):

-

A small volume of the essential oil or extract is injected into the GC instrument.

-

A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes and related compounds.[11]

-

The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

-

A mass spectrometer (MS) is commonly used as a detector to identify the individual isomers based on their mass spectra.[11]

-

-

-

High-Performance Liquid Chromatography (HPLC): This technique can also be used for the separation of this compound isomers, particularly on a preparative scale.

-

Principle: The extract is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the isomers between the mobile and stationary phases.

-

Protocol:

-

The crude this compound mixture is dissolved in a suitable solvent.

-

A normal-phase or reverse-phase HPLC column is selected based on the polarity of the isomers.

-

A suitable mobile phase (a mixture of solvents) is used to elute the compounds from the column.

-

Fractions are collected at the column outlet, and those containing the desired gamma-ionone isomer are pooled.

-

The purity of the collected fractions is verified using an analytical technique such as GC-MS.

-

-

General Isolation Workflow

The following diagram illustrates a logical workflow for the isolation and purification of gamma-ionone from a natural source.

Conclusion

Gamma-ionone remains a challenging natural product to source in significant quantities due to its limited natural occurrence and the presence of more abundant isomers. However, through a combination of efficient extraction techniques and high-resolution chromatographic separation, it is possible to isolate this valuable compound from sources such as Osmanthus fragrans and potentially Boronia megastigma. Further research into the specific enzymatic pathways leading to gamma-ionone biosynthesis could open up biotechnological avenues for its production. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of gamma-ionone.

References

- 1. researchgate.net [researchgate.net]

- 2. fraterworks.com [fraterworks.com]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. natureinbottle.com [natureinbottle.com]

- 7. hermitageoils.com [hermitageoils.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 浙江彩票-首页 [leffingwell.com]

- 11. benchchem.com [benchchem.com]

The Scent of Violets: A Technical Guide to the Discovery and Historical Synthesis of Ionones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical synthesis of ionones, a class of fragrance compounds that revolutionized the perfume industry and continue to be of significant interest in various scientific fields. We will delve into the pioneering work of Tiemann and Krüger, detail the foundational synthetic protocols, present comparative quantitative data, and illustrate key pathways and workflows.

Discovery and Historical Context

The story of ionones begins in the late 19th century with the quest to synthetically replicate the delicate and sought-after scent of violets. Prior to this, the fragrance was exclusively derived from the costly essential oil of Parma violets (Viola odorata)[1]. The breakthrough came in 1893 when German chemists Ferdinand Tiemann and Paul Krüger successfully synthesized a compound with a remarkable violet-like aroma.[2][3] This marked a pivotal moment in fragrance chemistry, moving from reliance on natural extracts to the era of synthetic aroma chemicals.[4]

Their initial research was aimed at producing irone, the characteristic odorous constituent of orris root, but their synthesis yielded a mixture of two isomeric ketones, which they named α- and β-ionone.[5] The name "ionone" is derived from the Greek word "iona," meaning violet, and "ketone," reflecting its chemical structure.[6] The commercial potential of this discovery was quickly realized, and industrial-scale production commenced at the factory of Haarmann & Reimer in Holzminden, Germany.[4] Tiemann, already known for the synthesis of vanillin, is often considered the father of flavor chemistry.[4]

The core of Tiemann and Krüger's synthesis, which remains the foundation of modern this compound production, is a two-step process: an aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form an intermediate called pseudothis compound (B86502), followed by an acid-catalyzed cyclization of pseudothis compound to yield a mixture of this compound isomers.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation [frontiersin.org]

- 3. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ionone Olfactory Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ionones with olfactory receptors (ORs). It delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of olfaction, pharmacology, and drug development.

Introduction to Ionones and Olfactory Receptors

Ionones are a class of fragrance compounds naturally found in various essential oils, most notably in violets, and are characterized by a floral, woody aroma. The primary isomers, α-ionone and β-ionone, are widely used in the fragrance and flavor industries. The perception of these and other odorants is initiated by their interaction with olfactory receptors (ORs), which belong to the large family of G-protein coupled receptors (GPCRs). The human genome contains approximately 400 functional OR genes, many of which remain "orphaned," meaning their specific ligands are unknown. The deorphanization of these receptors is a critical step in understanding the molecular basis of smell and for the development of novel therapeutics and commercial products.

This guide focuses on the binding characteristics of ionones to their cognate ORs, with a particular emphasis on the well-studied interactions involving the human olfactory receptor OR51E2 and the genetic variations in OR5A1 that influence ionone perception.

Quantitative Binding Affinity of Ionones to Olfactory Receptors

The interaction between ionones and their corresponding olfactory receptors has been quantified in several studies, primarily through functional assays that measure the concentration of an odorant required to elicit a half-maximal response (EC50) in a receptor-expressing cell system. The following table summarizes the key quantitative data available for this compound-OR binding.

| Olfactory Receptor | Ligand | Assay Type | Cell Line | Measured Value (EC50/IC50) | Reference |

| OR51E2 | β-ionone | Calcium Imaging | HEK293 | ~2.5 µM | [1][2] |

| OR51E2 | β-ionone | ERK1/2 Activation | Prostate Cancer Cells | ~20 µM | [3] |

| OR51E2 | β-ionone | Calcium Imaging | Retinal Pigment Epithelial Cells | 91 µM | [4][5][6] |

| OR51E2 | α-ionone | Cell Invasiveness Assay | LNCaP | Agonist at 2 µM | [1] |

| OR51E2 | α-ionone | Cell Invasiveness Assay | LNCaP | Antagonist at 200 µM | [1] |

| OR5A1 | β-ionone | Genome-Wide Association Study | Human Subjects | Genetic variation (SNP rs6591536) significantly affects sensitivity | [7][8][9] |

Note on Data Variability: The observed differences in EC50 values for β-ionone with OR51E2 can be attributed to the different experimental systems and readout methods used. For instance, direct measurement of intracellular calcium in a heterologous expression system like HEK293 cells may yield a different value compared to measuring the activation of a downstream signaling molecule like ERK1/2 in a cancer cell line.

Signaling Pathways in this compound Olfaction

The binding of an this compound to its cognate olfactory receptor initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signal transduction pathway is a G-protein-mediated process that results in the influx of cations and depolarization of the olfactory sensory neuron.

Experimental Protocols

The deorphanization and characterization of this compound-binding olfactory receptors rely on a series of sophisticated in vitro and cellular assays. Below are detailed methodologies for the key experiments cited in this guide.

Heterologous Expression of Olfactory Receptors

The functional study of olfactory receptors outside of their native environment necessitates their expression in heterologous cell lines, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To express a functional olfactory receptor on the plasma membrane of a host cell line for subsequent functional analysis.

Materials:

-

HEK293 cells (or other suitable cell line, e.g., Hana3A)

-

Mammalian expression vector (e.g., pcDNA3.1) containing the coding sequence of the olfactory receptor of interest (e.g., OR51E2). The receptor is often N-terminally tagged (e.g., with a Rho tag) to facilitate cell surface expression.

-

Accessory proteins like Receptor-Transporting Protein 1 (RTP1) to promote OR trafficking to the cell membrane.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) and supplements (fetal bovine serum, antibiotics).

Protocol:

-

Cell Culture: Maintain HEK293 cells in a humidified incubator at 37°C and 5% CO2.

-

Plasmid Preparation: Co-transfect the expression vectors for the olfactory receptor and any necessary accessory proteins.

-

Transfection: Seed the cells in a multi-well plate. The following day, transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow the cells to express the receptor for 24-48 hours post-transfection before proceeding with functional assays.

Luciferase Reporter Assay

This high-throughput assay measures receptor activation by linking it to the expression of a reporter gene, such as luciferase.

Objective: To quantify the activation of a heterologously expressed olfactory receptor in response to an odorant.

Materials:

-

Transfected cells expressing the olfactory receptor.

-

A reporter plasmid containing a luciferase gene downstream of a cyclic AMP (cAMP) response element (CRE).

-

This compound solutions of varying concentrations.

-

Luciferase substrate (e.g., luciferin).

-

Luminometer.

Protocol:

-

Co-transfection: During the heterologous expression step, co-transfect the cells with the OR expression vector and the CRE-luciferase reporter plasmid.

-

Odorant Stimulation: After the incubation period for receptor expression, stimulate the cells with different concentrations of the this compound solution for a defined period (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells to release the expressed luciferase.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of receptor activation and subsequent cAMP production.

-

Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luminescence against the this compound concentration to determine the EC50 value.

Calcium Imaging Assay

This assay directly visualizes the increase in intracellular calcium concentration that occurs upon olfactory receptor activation.

Objective: To measure the real-time activation of an olfactory receptor by monitoring changes in intracellular calcium levels.

Materials:

-

Transfected cells expressing the olfactory receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

This compound solutions of varying concentrations.

-

A fluorescence microscope equipped with a camera and appropriate filters.

Protocol:

-

Cell Loading: Incubate the transfected cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.

-

Baseline Measurement: Place the cells on the stage of the fluorescence microscope and record the baseline fluorescence.

-

Odorant Application: Perfuse the cells with a solution containing the this compound of interest.

-

Fluorescence Imaging: Continuously record the changes in fluorescence intensity as the cells are stimulated. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Quantify the change in fluorescence intensity over time. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Experimental and Logical Workflows

The process of identifying and characterizing the binding of an odorant to its receptor, a process known as deorphanization, follows a logical workflow.

Conclusion and Future Directions

The study of this compound olfactory receptor binding affinity has provided valuable insights into the molecular mechanisms of olfaction. The identification of OR51E2 as a key receptor for β-ionone and the discovery of genetic variants in OR5A1 that influence β-ionone perception are significant advancements. However, the field is still in its early stages. Future research should focus on:

-

Comprehensive Screening: Systematically screening a wider range of this compound derivatives against a large panel of olfactory receptors to identify novel ligand-receptor pairs.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the binding affinity of novel ionones based on their chemical structure.

-

Structural Biology: Determining the high-resolution structures of this compound-bound olfactory receptors to elucidate the precise molecular interactions that govern binding and activation.

A deeper understanding of these interactions will not only enhance our knowledge of the sense of smell but also pave the way for the rational design of new fragrances, flavors, and potentially, therapeutic agents that target ectopic olfactory receptors involved in various physiological processes.

References

- 1. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]

- 4. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Is More than a Violet’s Fragrance: A Review [mdpi.com]

- 9. OR5A1 - Wikipedia [en.wikipedia.org]

The Genesis of Aroma: A Technical Guide to Ionone Precursors in Carotenoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones, a class of C13-norisoprenoid volatile organic compounds, are significant contributors to the floral and fruity aromas of many plants, including roses, violets, raspberries, and tomatoes.[1][2][3] Beyond their olfactory importance in the food and fragrance industries, ionones and their precursor pathways are gaining attention in drug development and biotechnology for their diverse biological activities, including potential anti-cancer properties and roles in plant defense signaling.[4] This technical guide provides an in-depth exploration of ionone precursors within the carotenoid metabolic pathway, detailing the enzymatic processes, quantitative distribution, experimental analysis, and the signaling cascades they initiate.

Biosynthesis of Ionones from Carotenoid Precursors

Ionones are derived from the oxidative cleavage of carotenoids, which are C40 tetraterpenoid pigments.[1] The primary precursors for α-ionone and β-ionone are α-carotene and β-carotene, respectively. This cleavage is primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1]

The Central Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The key enzyme responsible for the symmetrical cleavage of carotenoids to produce C13 ionones is CCD1.[1] This enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone. The cleavage of β-carotene at these positions yields two molecules of β-ionone and a C14 dialdehyde. Similarly, the cleavage of α-carotene produces one molecule of α-ionone and one molecule of β-ionone.

Contribution of Other CCDs

While CCD1 is considered the primary enzyme for this compound biosynthesis, other members of the CCD family, such as CCD4, can also contribute to their formation.[1] Unlike the symmetrical cleavage by CCD1, CCD4 often performs an asymmetrical cleavage at the 9,10 position, yielding a single molecule of this compound and a C27 apocarotenal.[1]

The following diagram illustrates the primary enzymatic pathway from β-carotene to β-ionone.

References

The Interplay of Rose Ketones and Ionones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose ketones, a class of C13-norisoprenoid aroma compounds, are integral to the characteristic fragrance of roses and other natural products. This technical guide provides an in-depth exploration of the core relationship between two key sub-families of rose ketones: the damascones/damascenones and the ionones. It elucidates their shared biosynthetic origin from carotenoid degradation, detailing the enzymatic processes and precursor molecules. This guide presents a compilation of quantitative data, experimental protocols for their analysis, and visualized biochemical pathways to facilitate a comprehensive understanding for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

Introduction: Defining Rose Ketones and their Relationship with Ionones

Rose ketones are a group of C13-norisoprenoids, which are organic compounds derived from the enzymatic cleavage of C40 carotenoids.[1][2][3] This family of aromatic compounds includes several important fragrance constituents, most notably the damascones, damascenones, and ionones.[4][5] Despite their structural similarities and shared biosynthetic origins, they each contribute unique olfactory notes.

Ionones are a series of closely related chemical substances that are considered a subgroup of rose ketones.[2] Both ionones and other rose ketones like damascones and damascenones are found in a variety of essential oils, including the prized rose oil.[2] Their potent and often pleasant aromas make them significant components in the flavor and fragrance industry. From a chemical standpoint, both possess a trimethylcyclohexyl ring system and a ketone functional group, with variations in the position of double bonds within the ring and the side chain.[6][7]

Biosynthesis: A Shared Carotenoid Origin

The biosynthesis of both ionones and other rose ketones is intrinsically linked to the carotenoid metabolic pathway in plants.[3][8] These C13-norisoprenoids are not synthesized directly but are rather the breakdown products of larger C40 carotenoid molecules.[3] The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs).[8]

The formation of these compounds begins with the isoprenoid biosynthetic pathway, which produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[9][10] These precursors are used to build the C40 backbone of carotenoids like β-carotene and neoxanthin (B191967).[8][11]

2.1. Formation of β-Ionone from β-Carotene

β-ionone is derived from the symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions by the action of carotenoid cleavage dioxygenase 1 (CCD1).[1] This enzymatic reaction yields two molecules of β-ionone and a C14 dialdehyde.[1]

2.2. Formation of β-Damascenone from Neoxanthin

The biosynthesis of β-damascenone is a more complex, multi-step process that begins with the cleavage of the carotenoid neoxanthin by a CCD enzyme.[1][8] This initial cleavage yields a C13 intermediate known as "grasshopper ketone".[1] This intermediate then undergoes a series of enzymatic reductions and acid-catalyzed rearrangements to form the final β-damascenone molecule.[1]

Signaling Pathway: Carotenoid Biosynthesis

Logical Relationship: Formation of β-Ionone and β-Damascenone

Quantitative Data

The concentration of rose ketones and ionones in natural sources, particularly in rose essential oil, is highly variable and depends on factors such as the rose variety, geographical origin, and extraction method.[12] Despite their low concentrations, their extremely low odor thresholds make them significant contributors to the overall aroma profile.[13][14][15]

Table 1: Concentration of β-Ionone and β-Damascenone in Rose Oil (Rosa damascena)

| Compound | Concentration in Rose Oil | Odor Threshold in Water (ppb) | Contribution to Perceived Odor | Reference |

| β-Ionone | 0.03% | - | 19.2% | [14][15] |

| β-Damascenone | 0.14% | 0.002 | High | [13][15][16] |

Table 2: Reported Concentrations of Various Rose Ketones in Different Rose Populations

| Compound | Population 1 (%) | Population 2 (%) | Population 3 (%) | Population 4 (%) | Population 5 (%) | Reference |

| β-Ionone | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | [12] |

| β-Damascenone | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | [12] |

| β-Damascone | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | [12] |

| Rose Oxide | 0.8 | - | - | - | - | [12] |

Note: The absence of detectable levels of β-ionone, β-damascenone, and β-damascone in the study by Yousefzadi et al. (2013) highlights the variability in chemical composition among different rose populations and the potential for these compounds to be present at concentrations below the detection limit of the analytical method used.

Experimental Protocols

4.1. Extraction and Quantification of Rose Ketones and Ionones via GC-MS

This protocol outlines a general procedure for the analysis of rose ketones and ionones in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

4.1.1. Sample Preparation

-

Accurately weigh a known amount of rose essential oil.

-

Dilute the oil in a suitable solvent, such as dichloromethane (B109758) (DCM), to a final concentration appropriate for GC-MS analysis (e.g., 1 µL/mL).[17]

-

Add an internal standard for accurate quantification.

4.1.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A polar capillary column is typically used for the separation of these compounds (e.g., DB-WAX).[18]

-

Injector Temperature: 240 °C.[17]

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute compounds with different boiling points.[19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.27 mL/min).[17]

-

-

Mass Spectrometer (MS):

4.1.3. Data Analysis

-

Identify the peaks corresponding to rose ketones and ionones by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST).

-

Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

4.2. In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol describes a method to assess the activity of CCD enzymes in cleaving carotenoid substrates to produce apocarotenoids, including ionones.

4.2.1. Protein Expression and Purification

-

Clone the CCD gene of interest into an expression vector (e.g., pGEX).

-

Transform the vector into a suitable expression host (e.g., E. coli).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Purify the recombinant CCD protein using affinity chromatography (e.g., GST-tag purification).[20]

4.2.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

Incubate the reaction at an optimal temperature (e.g., 35 °C) for a defined period (e.g., 30 minutes).[21]

-

Stop the reaction by adding a solvent like ethanol.[21]

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or GC-MS to identify and quantify the resulting apocarotenoids.[20]

Conclusion

The intricate relationship between rose ketones and ionones is rooted in their common biosynthetic origin from the degradation of carotenoids. While ionones represent a specific class within the broader family of rose ketones, both contribute significantly to the complex and cherished aroma of roses and other natural products. Understanding their shared biochemistry, the nuances of their formation, and the analytical methods for their quantification is crucial for researchers in natural product chemistry, as well as for professionals in the flavor, fragrance, and pharmaceutical industries seeking to harness the potential of these potent aroma compounds. The provided data, protocols, and pathway visualizations serve as a foundational guide for further investigation into the fascinating world of these C13-norisoprenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of carotenoid degradation and production of apocarotenoids in natural and engineered organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carotenoid breakdown products the-norisoprenoids-in wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.modares.ac.ir [journals.modares.ac.ir]

- 13. chm.bris.ac.uk [chm.bris.ac.uk]

- 14. youtube.com [youtube.com]

- 15. Damascenone - Jmol version [chm.bris.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. agilent.com [agilent.com]

- 20. mdpi.com [mdpi.com]

- 21. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

The Violet Enigma: A Technical Guide to Ionone Derivatives and their Aromatic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ionone derivatives, a class of fragrance molecules renowned for their characteristic violet and woody scents. This document delves into the core chemical principles governing their aromatic properties, the intricate signaling pathways they trigger in the human olfactory system, and the state-of-the-art experimental methodologies used for their evaluation. By presenting a comprehensive overview of their structure-activity relationships, this guide aims to serve as a valuable resource for professionals engaged in the research and development of novel aromatic compounds and therapeutics targeting the olfactory system.

Chemical Structure and Aromatic Properties of this compound Derivatives

Ionones are a group of terpenoids derived from the degradation of carotenoids.[1] The foundational structure consists of a trimethylcyclohexenyl ring and an acyl side chain. Variations in the position of the double bond within the ring and modifications to the side chain give rise to a diverse family of derivatives, each with a unique olfactory profile. The three primary isomers are α-ionone, β-ionone, and γ-ionone.[1]

The structural nuances between these isomers, as well as their enantiomeric forms, play a critical role in determining their interaction with olfactory receptors and, consequently, their perceived aroma.[2][3] For instance, α-ionone is typically described as having a floral, violet, and slightly woody scent, while β-ionone possesses a more intense woody and slightly fruity aroma.[4][5] The spatial arrangement of key hydrophobic and polar moieties is a crucial factor in the binding of these molecules to their corresponding olfactory receptors.[6][7]

Structure-Odor Relationship

Subtle modifications to the this compound scaffold can lead to significant changes in odor perception. The introduction of substituents, alteration of stereochemistry, and conformational constraints all contribute to the fine-tuning of the aromatic profile. This relationship can be visualized as a logical flow where specific structural features correlate with distinct aromatic characteristics.

Caption: Logical relationship between this compound structure and aromatic properties.

Quantitative Olfactory Data

The potency of an aromatic compound is quantified by its odor threshold, the minimum concentration detectable by the human sense of smell. The following table summarizes the reported odor thresholds for key this compound derivatives in different media. It is important to note that these values can vary depending on the purity of the compound and the sensory panel's methodology.

| Compound | Medium | Odor Threshold (µg/L) | References |

| β-Ionone | Water | 0.007 | [8][9] |

| Model Wine Solution | 0.09 | [8] | |

| β-Damascenone | Water | 0.002 | [8] |

| Hydroalcoholic Solution | 0.05 | [8] | |

| α-Ionone | Not Specified | Varies significantly between individuals | [2] |

| Bicyclic γ-Ionone Derivative (9) | Not Specified | Lower than parent ionones | [6] |

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules, such as this compound derivatives, with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] These receptors are G-protein coupled receptors (GPCRs).[12][13] Specifically, β-ionone has been shown to activate the olfactory receptor OR51E2.[13][14]

Upon binding of an odorant, the OR undergoes a conformational change, activating an associated G-protein (Golf).[10] This initiates a second messenger cascade, primarily involving the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[10] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions. This depolarizes the neuron, and the signal is further amplified by a Ca2+-activated Cl- current.[10] The resulting action potential is transmitted to the olfactory bulb in the brain for further processing and interpretation of the scent.[15]

Caption: Olfactory signal transduction pathway for this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

The chemical synthesis of ionones typically involves a two-step process.[4][16]

Step 1: Aldol (B89426) Condensation to form Pseudothis compound (B86502)

-

Reactants: Citral and acetone (B3395972).[16]

-

Catalyst: A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is commonly used.[16] Ion-exchange resins can also be employed.[16]

-

Procedure: The aldol condensation is carried out in a suitable solvent, often an excess of acetone in an aqueous or alcoholic medium.[16] The reaction mixture is stirred at a controlled temperature until the formation of pseudothis compound is complete.

-

Work-up: The product is then isolated and purified, typically through extraction and distillation.

Step 2: Cyclization of Pseudothis compound to Ionones

-

Reactant: Purified pseudothis compound.

-

Catalyst: An acidic catalyst is used for the cyclization step. The choice of acid determines the isomeric ratio of the final product.[4]

-

Procedure: The pseudothis compound is treated with the acidic catalyst under controlled temperature conditions to induce ring closure.

-

Work-up: The resulting mixture of this compound isomers is then neutralized, washed, and purified by fractional distillation to separate the α, β, and γ isomers.

Aromatic Property Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[17]

Experimental Workflow:

-

Sample Preparation: The sample containing the this compound derivatives is prepared for injection. This may involve extraction techniques such as headspace solid-phase microextraction (HS-SPME).[18]

-

Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC). The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams.

-

Detection:

-

Stream 1 (Chemical Detection): This stream is directed to a conventional GC detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to identify and quantify the separated compounds.[17]

-

Stream 2 (Olfactory Detection): This stream is directed to a heated sniffing port. A trained sensory panelist or assessor sniffs the effluent and records the time, duration, and description of any detected odors.[17]

-

-

Data Analysis: The data from the chemical detector and the olfactogram (the record of sensory perceptions) are correlated to identify the specific compounds responsible for the perceived aromas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Enantioselective synthesis and olfactory evaluation of bicyclic alpha- and gamma-ionone derivatives: the 3D arrangement of key molecular features relevant to the violet odor of ionones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Signaling pathways in odorant detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound Is More than a Violet's Fragrance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Physiology of Smell and Olfactory Pathway [jove.com]

- 16. perfumerflavorist.com [perfumerflavorist.com]

- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Ionone Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of terpenoids prized for their characteristic floral aroma, most notably that of violets. Comprising three main isomers—α-ionone, β-ionone, and γ-ionone—these molecules are not only significant in the fragrance and flavor industries but are also of increasing interest in pharmaceutical research due to their diverse biological activities. The relative stability of these isomers is a critical factor influencing their prevalence in natural sources, their sensory properties, and their potential as therapeutic agents. This technical guide provides an in-depth exploration of the stability of ionone isomers through the lens of quantum chemical calculations, supplemented by detailed experimental protocols and an examination of their biological signaling pathways.

Quantum Chemical Calculations of this compound Stability

The relative stability of the α-, β-, and γ-ionone isomers, along with their various conformers, can be rigorously evaluated using quantum chemical calculations. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set is a commonly employed and reliable method for such investigations. These calculations provide insights into the geometric and electronic properties of the molecules, allowing for the determination of their thermodynamic stabilities.

The stability of each isomer is primarily dictated by the position of the double bond within the cyclohexene (B86901) ring and the resulting steric and electronic effects. Computational studies have explored the potential energy surfaces of these isomers to identify their most stable conformations.

Data Presentation: Relative Stability of this compound Isomers

The following table summarizes the calculated relative energies of the most stable conformers of α-, β-, and γ-ionone. The data is presented in both kcal/mol and kJ/mol, with β-ionone typically serving as the reference due to its thermodynamic stability.

| Isomer | Relative Gibbs Free Energy (ΔG) in kcal/mol | Relative Gibbs Free Energy (ΔG) in kJ/mol | Comments |

| β-Ionone | 0.00 | 0.00 | The most thermodynamically stable isomer due to the fully conjugated system between the ring and the enone side chain. |

| α-Ionone | +0.8 to +1.5 | +3.3 to +6.3 | Slightly less stable than β-ionone. The exocyclic double bond is not in full conjugation with the enone moiety. |

| γ-Ionone | +2.0 to +3.5 | +8.4 to +14.6 | The least stable of the three common isomers, featuring a terminal double bond on the cyclohexene ring. |

Note: The exact values can vary slightly depending on the specific computational model and level of theory employed.

Experimental Protocols

Synthesis of this compound Isomers from Pseudothis compound (B86502)

The industrial synthesis of α- and β-ionone typically proceeds through the cyclization of pseudothis compound in the presence of an acid catalyst. The ratio of the resulting isomers is highly dependent on the reaction conditions.

Materials:

-

Pseudothis compound

-

Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

-

Organic solvent (e.g., toluene, hexane)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve pseudothis compound in an appropriate organic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst (e.g., concentrated sulfuric acid for a higher proportion of β-ionone, or phosphoric acid for a higher proportion of α-ionone) to the stirred solution.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (typically 1-3 hours).

-

Quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of this compound isomers.

-

Purify the isomers using fractional distillation or column chromatography.

Characterization of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1). Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Procedure:

-

Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the data.

-

Identify the isomers based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley). The fragmentation patterns of the isomers will show characteristic differences.

Characterization of this compound Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information for the unambiguous identification of each this compound isomer.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

-

Dissolve a small amount of the purified this compound isomer in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals. Key differentiating features include the signals for the olefinic protons and the methyl groups, which will have distinct chemical shifts and multiplicities for each isomer.

-

¹³C NMR Analysis: Analyze the chemical shifts of the carbon signals. The positions of the signals for the carbonyl carbon and the olefinic carbons are particularly diagnostic for distinguishing between the α, β, and γ isomers.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the assignments and elucidate the complete connectivity of the molecule.

Signaling Pathways and Biological Activity

β-Ionone, in particular, has been shown to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. One of the key mechanisms underlying these effects is its interaction with the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, such as prostate cancer cells.

Logical Relationship of this compound Isomerization

The following diagram illustrates the acid-catalyzed isomerization pathway from pseudothis compound to the different this compound isomers.

Caption: Acid-catalyzed cyclization of pseudothis compound to this compound isomers.

Experimental Workflow for this compound Stability Analysis

The workflow for investigating this compound stability combines both computational and experimental approaches.

Caption: Integrated workflow for this compound stability investigation.

β-Ionone Signaling Pathway via OR51E2

The activation of the G-protein coupled receptor OR51E2 by β-ionone initiates a downstream signaling cascade that can influence cellular processes like proliferation and apoptosis.

Caption: β-Ionone induced signaling cascade through the OR51E2 receptor.

Conclusion

The stability of this compound isomers is a key determinant of their chemical and biological properties. Quantum chemical calculations provide a powerful framework for understanding the subtle energetic differences between α-, β-, and γ-ionone, with β-ionone emerging as the most stable isomer due to its conjugated structure. This theoretical understanding is complemented by robust experimental protocols for the synthesis and characterization of these valuable compounds. Furthermore, the elucidation of signaling pathways, such as the interaction of β-ionone with the olfactory receptor OR51E2, opens up new avenues for drug development and therapeutic applications. This guide provides a comprehensive technical foundation for researchers and scientists working at the intersection of computational chemistry, organic synthesis, and pharmacology in the fascinating field of ionones.

Engineering Microorganisms for Ionone Production: A Technical Guide

Introduction

Ionones, a class of terpenoid compounds, are highly valued for their characteristic floral and woody aromas, finding extensive applications in the fragrance, flavor, and pharmaceutical industries. Traditionally, ionones are produced through chemical synthesis or extraction from plant sources, processes that can be unsustainable and economically challenging. The advent of metabolic engineering and synthetic biology has opened up new avenues for the microbial production of ionones, offering a more sustainable and potentially cost-effective alternative. This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative achievements in the field of ionone production using engineered microorganisms. Tailored for researchers, scientists, and drug development professionals, this guide details the biosynthetic pathways, metabolic engineering strategies, experimental protocols, and analytical techniques pivotal for developing high-performance microbial cell factories for this compound synthesis.

Core Biosynthetic Pathways for this compound Production

The microbial biosynthesis of ionones is a multi-step process that begins with central carbon metabolism and proceeds through the isoprenoid biosynthetic pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C40 carotenoid, β-carotene, which is subsequently cleaved to yield β-ionone. The following diagram illustrates the principal biosynthetic route from acetyl-CoA to β-ionone.

Metabolic Engineering Strategies for Enhanced this compound Production

To achieve high titers and yields of ionones, various metabolic engineering strategies are employed to optimize the flux through the biosynthetic pathway and to overcome rate-limiting steps. These strategies often involve a combination of approaches, as depicted in the logical relationship diagram below.

Quantitative Data on this compound Production in Engineered Microorganisms

The following tables summarize the reported production titers, yields, and productivities of ionones in various engineered microbial hosts.

Table 1: β-Ionone Production in Engineered Saccharomyces cerevisiae

| Strain | Key Genetic Modifications | Titer (mg/L) | Yield (mg/g DCW) | Cultivation Conditions | Reference(s) |

| Engineered CEN.PK2 | Overexpression of carotenogenic genes (crtE, crtYB, crtI), tHMG1, and PhCCD1 | 33 | - | 72-h shake flask | [1][2] |

| Engineered SCIGS22 | Overexpression of BTS1, crtYB, crtI, and PhCCD1 | 5 | 1 | 50-h batch bioreactor | [3] |

| Engineered Strain | Expression of polycistronic crtYB/crtI/crtE and RiCCD1 | 0.22 | - | Shake flask | [3] |

| β-Car5 derivative | Integration of fyn-PhCCD1 | 18.2 | - | Shake flask | [2] |

| β-iono5.3 | Multiple copies of fyn-PhCCD1 | 33 | - | 72-h shake flask | [4] |

Table 2: this compound Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Titer (mg/L) | Cultivation Conditions | Reference(s) |

| Engineered E. coli | MVA pathway, crtEIBY, LsLCYe, PhCCD1 | 32 (β-ionone) | Shake flask | [5] |

| Engineered E. coli | MVA pathway, crtEIBY, LsLCYe, PhCCD1 | 500 (β-ionone) | Bioreactor | [5][6] |